- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor SystemsJournal of Organic Chemistry, 2019, 84(7), 3801-3816,
Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine Chemische en fysische eigenschappen
Naam en identificatie
-
- Bis(3-methoxyphenyl)amine
- 3-Methoxy-N-(3-methoxyphenyl)aniline
- 3,3'-dimethoxydiphenylamine
- 3-methoxy-N-(3-methoxyphenyl)benzenamine
- Bis-(3-methoxy-phenyl)-amin
- di(3-methoxyphenyl)amine
- di-(m-methoxyphenyl)amine
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- N-(3-Methoxyphenyl)-3-methoxyaniline
- AK123449
- AX8247627
- X6608
- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
- AKOS016011823
- SB80175
- C77155
- AS-65764
- CS-0150329
- MFCD23703137
- 92248-06-1
- DTXSID20578736
- DA-00810
- SCHEMBL1085867
-
- MDL: MFCD23703137
- Inchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
- InChI-sleutel: SUTJWELGLJHXGI-UHFFFAOYSA-N
- LACHT: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1
Berekende eigenschappen
- Exacte massa: 229.11000
- Monoisotopische massa: 229.110278721g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 30.5
Experimentele eigenschappen
- PSA: 30.49000
- LogboekP: 3.52040
Bis(3-methoxyphenyl)amine Beveiligingsinformatie
Bis(3-methoxyphenyl)amine Douanegegevens
- HS-CODE:2922299090
- Douanegegevens:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(3-methoxyphenyl)amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1199724-5g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 5g |
$540 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 100mg |
365CNY | 2021-05-07 | |
Aaron | AR01DOEL-1g |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95% | 1g |
$133.00 | 2025-02-09 | |
1PlusChem | 1P01DO69-1g |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95% | 1g |
$90.00 | 2024-04-20 | |
Aaron | AR01DOEL-5g |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95% | 5g |
$464.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220969-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 1g |
¥972.00 | 2024-04-25 | |
A2B Chem LLC | AX16673-250mg |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95+% | 250mg |
$110.00 | 2024-07-18 | |
A2B Chem LLC | AX16673-100mg |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95+% | 100mg |
$85.00 | 2024-07-18 | |
1PlusChem | 1P01DO69-5g |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95% | 5g |
$323.00 | 2024-04-20 | |
eNovation Chemicals LLC | D752687-5g |
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- |
92248-06-1 | 95+% | 5g |
$460 | 2025-02-27 |
Bis(3-methoxyphenyl)amine Productiemethode
Synthetic Routes 1
Synthetic Routes 2
- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic PrecursorJournal of the American Chemical Society, 2013, 135(1), 232-241,
Synthetic Routes 3
- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine VSynlett, 2008, (12), 1870-1876,
Synthetic Routes 4
- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of AminophenolsJournal of Organic Chemistry, 2018, 83(14), 7347-7359,
Synthetic Routes 5
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminonesMolecules, 2013, 18, 10334-10351,
Synthetic Routes 6
1.2 Reagents: Water
- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,
Synthetic Routes 7
- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
- Regioselective Synthesis of Oxygenated Carbazoles2006, , ,,
Synthetic Routes 9
- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,
Synthetic Routes 10
- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,
Synthetic Routes 11
- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylaminesSynlett, 2009, (19), 3198-3200,
Synthetic Routes 12
- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic systemChemical Communications (Cambridge, 2012, 48(51), 6408-6410,
Synthetic Routes 13
- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,
Synthetic Routes 14
- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium saltsTetrahedron, 2018, 74(38), 5486-5493,
Synthetic Routes 15
- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,
Synthetic Routes 16
- Preparation of hole transport materials, China, , ,
Synthetic Routes 17
- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,
Synthetic Routes 18
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,
Synthetic Routes 19
- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite ComplexesAustralian Journal of Chemistry, 2015, 68(12), 1842-1853,
Bis(3-methoxyphenyl)amine Raw materials
- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-
- 3-Bromoanisole
- 3-Iodoanisole
- 3-Methoxybenzeneboronic acid
- 3-Chloroanisole
Bis(3-methoxyphenyl)amine Preparation Products
Bis(3-methoxyphenyl)amine Gerelateerde literatuur
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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